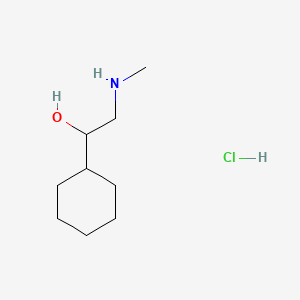
4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde: is an organic compound with a complex structure that includes both difluoromethoxy and prop-2-yn-1-yloxy functional groups attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of a suitable benzaldehyde derivative with difluoromethoxy and prop-2-yn-1-yloxy groups under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethoxy and prop-2-yn-1-yloxy groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens and nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study enzyme activities and metabolic pathways. Its unique structure allows it to interact with specific biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets. The difluoromethoxy and prop-2-yn-1-yloxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes and receptors, to exert their effects. The exact pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-(Prop-2-yn-1-yloxy)benzaldehyde
- 4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
- {1-[4-(difluoromethoxy)phenyl]ethyl}(prop-2-yn-1-yl)amine
Comparison: Compared to similar compounds, 4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both difluoromethoxy and prop-2-yn-1-yloxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H8F2O3 |
|---|---|
Molekulargewicht |
226.18 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-3-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C11H8F2O3/c1-2-5-15-10-6-8(7-14)3-4-9(10)16-11(12)13/h1,3-4,6-7,11H,5H2 |
InChI-Schlüssel |
ASBVSXJBGMZYHE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=C(C=CC(=C1)C=O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


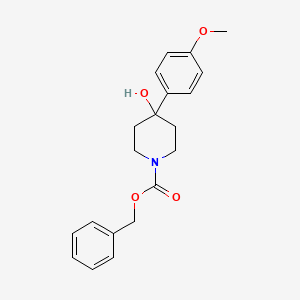
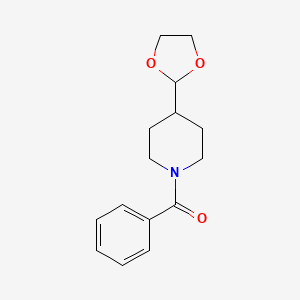
![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)
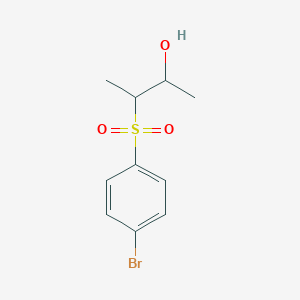
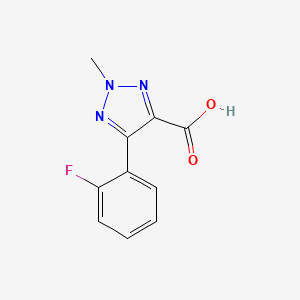

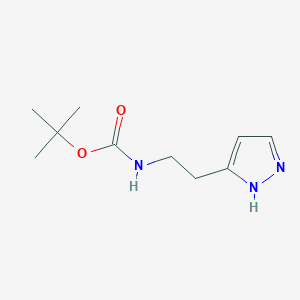
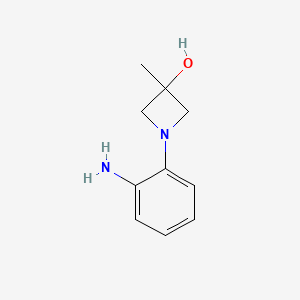
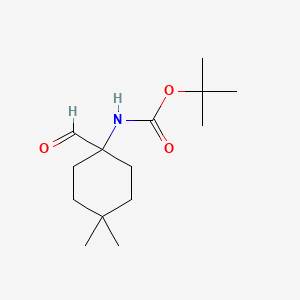

![1-(5-Methoxy-2-[(trimethylsilyl)oxy]phenyl)ethanone](/img/structure/B13455046.png)
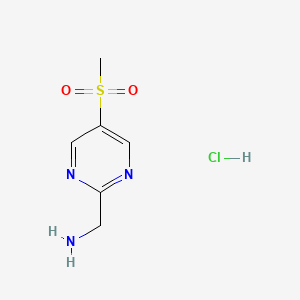
![3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13455063.png)
